2,5-Dipyridin-3-ylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dipyridin-3-ylpyridine-3-carbaldehyde is an organic compound characterized by the presence of three pyridine rings and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde typically involves the condensation of pyridine derivatives under controlled conditions. One common method includes the reaction of pyridine-3-carboxaldehyde with pyridine-2-ylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: 2,5-Dipyridin-3-ylpyridine-3-carboxylic acid.
Reduction: 2,5-Dipyridin-3-ylpyridine-3-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,5-Dipyridin-3-ylpyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, facilitating various chemical transformations. Additionally, the compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, underlies its potential therapeutic effects.
Comparison with Similar Compounds
Pyridine-3-carbaldehyde: A simpler analog with a single pyridine ring and an aldehyde group.
2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde: A structurally related compound with a pyrrole ring instead of one of the pyridine rings.
Uniqueness: 2,5-Dipyridin-3-ylpyridine-3-carbaldehyde is unique due to its three pyridine rings, which confer distinct electronic and steric properties. This structural feature enhances its ability to form stable coordination complexes and participate in diverse chemical reactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H11N3O |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2,5-dipyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H11N3O/c20-11-15-7-14(12-3-1-5-17-8-12)10-19-16(15)13-4-2-6-18-9-13/h1-11H |
InChI Key |
RXIUXKWITSLPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.